molecular formula C14H11N3O4 B13670503 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate

2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate

Cat. No.: B13670503
M. Wt: 285.25 g/mol
InChI Key: AEBRIPBIXVDEIF-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate is an organic compound that belongs to the class of quinolines and derivatives

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. These interactions can modulate the activity of these channels, leading to various pharmacological effects. The compound’s ability to inhibit certain enzymes also contributes to its therapeutic potential .

Comparison with Similar Compounds

Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-8-ylcarbamate include:

    N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.

    Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in biomacromolecule conjugation.

What sets this compound apart is its unique quinoline structure, which provides distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-8-ylcarbamate

InChI

InChI=1S/C14H11N3O4/c18-11-6-7-12(19)17(11)21-14(20)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-5,8H,6-7H2,(H,16,20)

InChI Key

AEBRIPBIXVDEIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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